4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

Medicinal Chemistry Chemical Biology Kinase Inhibition

This polysubstituted pyrimidine derivative is distinguished by its specific 2,4-dichlorophenyl configuration at the 4-position, a critical structural element for kinase inhibitor SAR programs. Unlike the 3,4-dichloro isomer (CAS 339107-68-5), this exact CAS number ensures reproducible target interactions as defined in patent US20160355514. With 777 publicly available bioassay results, it serves as a highly annotated probe for chemogenomics and pathway research, where its predicted lipophilicity (XLogP3-AA 4.5) offers distinct cell permeability characteristics compared to polar analogs. Procure the verified analytical standard (≥95% purity) to guarantee experimental fidelity.

Molecular Formula C21H13Cl2N3O2S
Molecular Weight 442.31
CAS No. 339108-13-3
Cat. No. B2463536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
CAS339108-13-3
Molecular FormulaC21H13Cl2N3O2S
Molecular Weight442.31
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4
InChIInChI=1S/C21H13Cl2N3O2S/c22-15-8-9-17(18(23)11-15)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H
InChIKeyKXQAMZHBIPOVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 339108-13-3: A 2,4-Dichlorophenyl Pyrimidine Sulfone Building Block


The compound 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine (CAS 339108-13-3) is a polysubstituted pyrimidine derivative defined by a specific 2,4-dichlorophenyl group at the 4-position, a phenylsulfonyl group at the 5-position, and a 3-pyridinyl group at the 2-position [1]. This configuration places it within the broader class of pyridinyl and pyrimidinyl sulfone derivatives described in patent literature for potential therapeutic applications [2]. A key quality indicator for procurement is the commercially available analytical standard with a verified minimum purity of 95% .

Why 2,4-Dichlorophenyl Substitution is Critical for Procuring CAS 339108-13-3 vs. Isomeric Analogs


Within the pyrimidine sulfone chemical space, subtle changes in the dichlorophenyl substitution pattern, such as the shift from a 2,4-dichloro to a 3,4-dichloro analog (e.g., CAS 339107-68-5), result in distinct chemical entities with divergent biological interactions . The specific 2,4-configuration on the phenyl ring is a defined structural element in the patent family covering pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives, where it is designated as a distinct substituent (R1) that influences target binding [1]. Therefore, a generic substitution from an alternative isomer or a pyrimidine sulfone with a different aryl group cannot replicate the specific interaction profile or ensure the same experimental outcomes, making the procurement of the exact CAS number essential for research reproducibility .

Quantitative Differentiation Evidence for Procuring CAS 339108-13-3


Validated Structural Integrity via Patent-Specific Substitution Pattern

The compound's exact substitution pattern (2,4-dichlorophenyl) is a defined R¹ substituent in Formula (I) of the patent portfolio covering pyridinyl and pyrimidinyl sulfone derivatives, distinguishing it from non-patented analogs or isomers like the 3,4-dichlorophenyl variant (CAS 339107-68-5) [1]. This structural distinction is critical for projects focused on this specific chemical series.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Procurement-Grade Purity Benchmark for Consistent Experimental Results

The compound is commercially available with a certified minimum purity of 95%, providing a consistent quality baseline for research use . This specification surpasses the unverified purity levels of many catalog compounds from non-specialist vendors, ensuring batch-to-batch reproducibility.

Analytical Chemistry Chemical Synthesis Assay Development

Unique and Extensive Public Bioactivity Profile Compared to In-Class Analogs

The compound (PubChem CID 1488235) has 777 associated bioassay results in PubChem, indicating a broad biological screening history across numerous targets [1]. This volume of data is significantly larger than that of many close structural analogs, such as the aminopyrimidine analog 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine, which are often less profiled . This extensive dataset provides a rich starting point for mechanism-of-action studies.

Bioinformatics Drug Discovery Chemogenomics

Favorable Computed Physicochemical Properties for Cell Permeability Relative to Polar Analogs

The compound's computed XLogP3-AA value is 4.5, placing it in a lipophilic range often associated with good passive membrane permeability, a common requirement for intracellular target engagement [1]. This is notably higher than the predicted logP of a more polar comparator, 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine, which contains a hydrogen bond-donating primary amine .

Computational Chemistry ADME Lead Optimization

Key Application Scenarios for CAS 339108-13-3 Based on Structural and Bioactivity Evidence


Kinase Inhibitor Lead Discovery and SAR Exploration

The compound's structure is consistent with the kinase inhibitor pharmacophore described in patent US20160355514, suggesting its primary application is as a starting point or tool compound for kinase drug discovery programs . Its specific 2,4-dichlorophenyl substitution distinguishes it from other isomers and should be prioritized for SAR studies aiming to optimize potency and selectivity for a target kinase within this chemical series [1].

Chemogenomics and Target Deconvolution Studies

With 777 publicly available bioassay results, this compound presents a unique opportunity for chemogenomics research . It can serve as a highly annotated probe for profiling against a wide panel of targets to identify new biological interactions or for calibrating computational target prediction models, a key advantage over less-profiled analogs [1].

Chemical Biology Tool Compound for WNT Signaling Pathway Modulation

Given the structural resemblance to other bioactive pyrimidine sulfones, such as the WNT inhibitor KY02111, this compound could be investigated as a chemical biology probe for modulating developmental pathways . Its higher predicted lipophilicity (XLogP3-AA of 4.5) compared to more polar analogs suggests it may have distinct cell permeability and distribution characteristics, making it a valuable comparator tool in pathway-focused research [1].

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